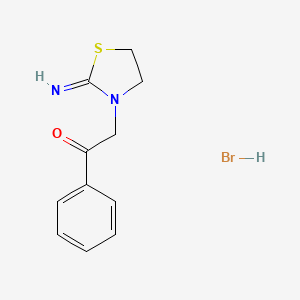

2-(2-Iminothiazolidin-3-yl)-1-phenylethan-1-one monohydrobromide

Vue d'ensemble

Description

The compound "2-(2-Iminothiazolidin-3-yl)-1-phenylethan-1-one monohydrobromide" is a derivative of 2-iminothiazolidin-4-ones, which are synthesized through various methods as described in the provided papers. These compounds are of interest due to their potential applications in the pharmaceutical industry and their diverse chemical properties.

Synthesis Analysis

The synthesis of 2-iminothiazolidin-4-ones can be achieved through different methods. One approach involves a visible light-promoted three-component tandem annulation of amines, aryl/alkyl isothiocyanates, and α-bromoesters, which operates without the need for metal and photocatalyst at room temperature . Another method described is a one-pot solvent/scavenger-free protocol that is both rapid and efficient, leading to the regio/stereoselective synthesis of the compounds . Additionally, a three-component coupling annulation strategy under visible-light irradiation conditions has been demonstrated, which utilizes in situ formed photoactive electron donor-acceptor (EDA) complexes .

Molecular Structure Analysis

The molecular structure of 2-iminothiazolidin-4-ones is characterized by the presence of a thiazolidinone ring, which can be further modified to produce various derivatives. The regio/stereoselectivity of the synthesis process is influenced by factors such as allylic strains, which direct the regiocyclization . The structure of these compounds allows for further functionalization and the formation of complex molecules with potential biological activity.

Chemical Reactions Analysis

2-Iminothiazolidin-4-ones can undergo further chemical reactions to produce a wide array of derivatives. For instance, biphenyl-yl-4,4'-bisthiourea can react with monochloroacetic acid to yield derivatives that can be further condensed with araldehydes or cyclized with urea to produce novel compounds . These reactions highlight the versatility of 2-iminothiazolidin-4-ones as building blocks for more complex chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-iminothiazolidin-4-ones are influenced by their molecular structure and the substituents attached to the thiazolidinone ring. The synthesis methods described in the papers suggest that these compounds can be obtained in good yield and with excellent functional group tolerance . The ability to synthesize these compounds under mild conditions and without the need for expensive catalysts or harsh solvents indicates that they have practical and potentially scalable properties for industrial applications .

Applications De Recherche Scientifique

Synthetic Methodologies and Structural Analysis

Regioselectivity in Cyclization Reactions : The regioselectivity of cyclization reactions involving 2-R-imino-1,3-thiazoline derivatives has been a significant focus. For instance, studies have shown that the cyclization reaction of certain thioureas with α-bromoketones is regioselective, leading to thermodynamically more stable isomers. Quantum chemical calculations further support these findings, highlighting the role of electronic structure and thermodynamic parameters in determining reaction pathways (Perekhoda et al., 2017).

Light-Promoted Tandem Annulation : A notable advancement is the visible light-promoted tandem annulation process that enables the synthesis of 2-iminothiazolidin-4-ones. This method, which operates without metal and photocatalysts, emphasizes a [1 + 2 + 2] cyclization strategy, showcasing an efficient approach to constructing these compounds under mild conditions. The broad substrate scope and excellent functional group tolerance of this method indicate its potential utility in pharmaceutical research (Guo et al., 2018).

Biological Activities

Antimicrobial and Anticancer Potentials : The antimicrobial, antimycobacterial, and cytotoxic activities of thiazolidinone derivatives have been extensively investigated. Compounds incorporating the 2-iminothiazolidin-4-one framework have displayed promising activities against various bacterial and fungal strains, as well as cancer cell lines. These findings underscore the therapeutic potential of these compounds in addressing infectious diseases and cancer (Saundane & Walmik, 2013).

Aldose Reductase Inhibitors : Derivatives of 2-iminothiazolidin-4-one have been synthesized and evaluated as inhibitors of aldose reductase, an enzyme implicated in diabetic complications. Certain compounds in this class have demonstrated significant inhibitory potency, suggesting their potential as novel therapeutic agents for managing diabetic complications (Ali et al., 2012).

Orientations Futures

Propriétés

IUPAC Name |

2-(2-imino-1,3-thiazolidin-3-yl)-1-phenylethanone;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS.BrH/c12-11-13(6-7-15-11)8-10(14)9-4-2-1-3-5-9;/h1-5,12H,6-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLACPNZZRMLNQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=N)N1CC(=O)C2=CC=CC=C2.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00962992 | |

| Record name | 2-(2-Imino-1,3-thiazolidin-3-yl)-1-phenylethan-1-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00962992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Iminothiazolidin-3-yl)-1-phenylethan-1-one monohydrobromide | |

CAS RN |

4335-26-6 | |

| Record name | Ethanone, 2-(2-imino-3-thiazolidinyl)-1-phenyl-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4335-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Iminothiazolidin-3-yl)-1-phenylethan-1-one monohydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004335266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Imino-1,3-thiazolidin-3-yl)-1-phenylethan-1-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00962992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-iminothiazolidin-3-yl)-1-phenylethan-1-one monohydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.162 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Chloro-3-nitrophenyl)sulfonyl]piperidine](/img/structure/B1303544.png)

![4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid](/img/structure/B1303567.png)

![3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303582.png)

![4,7,7-Trimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303587.png)

![1-(4-Methoxy-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine](/img/structure/B1303591.png)

![1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303595.png)

![1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303596.png)